Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, characterized by the presence of a pyridinium ring, a bromine atom, and a dimethylamino group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate typically involves the condensation of 1,4-dimethyl pyridinium iodide with 5-bromo-2-hydroxy benzaldehyde in methanol as the solvent, with piperidine as a catalyst . This reaction forms the carbon-carbon double bonds necessary for the compound’s structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the bromine atom and the dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium iodide: Similar in structure but lacks the bromine atom and the dimethylamino group.
N-Substituted pyridinium salts: These compounds share the pyridinium core but have different substituents, leading to varied properties and applications.
Uniqueness
Pyridinium, 2-bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methyl-, perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
132061-75-7 |
---|---|
Molecular Formula |
C15H17BrClN3O4 |
Molecular Weight |
418.67 g/mol |
IUPAC Name |
4-[(E)-(2-bromo-6-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-5-4-6-15(16)19(12)17-11-13-7-9-14(10-8-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
InChI Key |
QTVYEDOZHBMASD-SJDTYFKWSA-M |
Isomeric SMILES |
CC1=[N+](C(=CC=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=[N+](C(=CC=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.